molecular formula C15H18BN3O3 B13346354 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No.: B13346354
M. Wt: 299.13 g/mol
InChI Key: NKIMUPQUGWARBT-UHFFFAOYSA-N
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Description

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is an organic compound that features a pyrazolo[1,5-a]pyridine core substituted with a methoxy group, a dioxaborolane moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Dioxaborolane Moiety: This is usually done through borylation reactions using reagents like bis(pinacolato)diboron in the presence of a palladium catalyst.

    Addition of the Carbonitrile Group: This can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form various biaryl compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications. The presence of the pyrazolo[1,5-a]pyridine core, along with the methoxy, dioxaborolane, and carbonitrile groups, makes it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H18BN3O3

Molecular Weight

299.13 g/mol

IUPAC Name

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)12-6-11(20-5)9-19-13(12)10(7-17)8-18-19/h6,8-9H,1-5H3

InChI Key

NKIMUPQUGWARBT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN3C2=C(C=N3)C#N)OC

Origin of Product

United States

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